molecular formula C12H16O4 B032870 5-(4-methoxyphenoxy)pentanoic Acid CAS No. 374565-57-8

5-(4-methoxyphenoxy)pentanoic Acid

Cat. No. B032870
M. Wt: 224.25 g/mol
InChI Key: HFDHPEFKVYEQKK-UHFFFAOYSA-N
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Description

5-(4-methoxyphenoxy)pentanoic Acid, also known as 5-(4-METHOXY-PHENYL)-PENTANOIC ACID, is a chemical compound with the linear formula C12H16O3 . It has a molecular weight of 208.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(4-methoxyphenoxy)pentanoic Acid is represented by the formula C12H16O3 . The compound has a molecular weight of 208.26 . The exact mass is 208.109940 Da .


Physical And Chemical Properties Analysis

5-(4-methoxyphenoxy)pentanoic Acid has a molecular weight of 224.25 . It has a density of 1.093g/cm3 and a boiling point of 371.5ºC at 760 mmHg . The compound appears as a white powder .

Scientific Research Applications

  • Enantiocomplementary Resolution : A study demonstrated the enantiocomplementary resolution of racemic 4-hydroxy-5-(4-methoxyphenoxy)-1-pentyne using the same lipase. This has potential synthetic utility in transforming the S-enantiomer into compactin lactone derivatives, which are crucial for cholesterol-lowering drugs (Takano, Setoh, & Ogasawara, 1993).

  • Antigiardial Activity : Pentamidine analogs, including compounds related to 5-(4-methoxyphenoxy)pentanoic Acid, show varied antigiardial activity against Giardia lamblia. This suggests potential as a new treatment for giardiasis, a parasitic intestinal infection (Bell, Cory, Fairley, Hall, & Tidwell, 1991).

  • Crystal Structure Analysis : The crystal structure of a related compound confirms its tautomeric form and shows intermolecular hydrogen bonds, which are important for understanding its chemical properties and potential applications (Wen, 2005).

  • Biochemical Pathways Insight : Meta-functionalized phenylpentanoic acids from Athyrium yokoscense roots show a direct m-hydroxylation of benzoic acid, providing insights into their biosynthetic pathways. This is crucial for understanding how such compounds are formed naturally and how they can be synthesized (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

  • X-ray Imaging Potential : A study highlighted a highly radiopaque compound's potential for X-ray imaging in clinical scenarios, with noncytotoxic properties up to 0.8 mg/mL concentration. This suggests that compounds related to 5-(4-methoxyphenoxy)pentanoic Acid could be used for medical imaging applications (Gopan, Susan, Jayadevan, & Joseph, 2021).

  • Anticancer Potential : New 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes show promising growth inhibitory power against leukemia and non-small lung cancer cells, indicating the potential of methoxyphenoxy derivatives in cancer treatment (Żabiński, Wolska, & Maciejewska, 2007).

  • HIV-Protease Assay Development : A study developed a selective HIV-protease assay using a chromogenic amino acid, enabling spectrophotometric detection of activity. This highlights the compound's potential in biomedical research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-(4-methoxyphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDHPEFKVYEQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenoxy)pentanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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